4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Lipophilicity Drug-likeness Lead optimization

4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-28-1) is a member of the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family, a class of spirocyclic compounds characterized by a conformationally constrained oxazolidine ring fused to a piperidine ring. The compound features a 3,5-dichlorobenzoyl substituent at the 4-position, an ethyl group at the 8-position, and a free carboxylic acid at the 3-position, with a molecular formula of C₁₇H₂₀Cl₂N₂O₄ and a molecular weight of 387.26 g/mol.

Molecular Formula C17H20Cl2N2O4
Molecular Weight 387.3 g/mol
CAS No. 1326814-28-1
Cat. No. B6349059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326814-28-1
Molecular FormulaC17H20Cl2N2O4
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C17H20Cl2N2O4/c1-2-20-5-3-17(4-6-20)21(14(10-25-17)16(23)24)15(22)11-7-12(18)9-13(19)8-11/h7-9,14H,2-6,10H2,1H3,(H,23,24)
InChIKeyOXQPHGLINMCAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: A Physicochemically Differentiated Spirocyclic Screening Candidate


4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-28-1) is a member of the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family, a class of spirocyclic compounds characterized by a conformationally constrained oxazolidine ring fused to a piperidine ring . The compound features a 3,5-dichlorobenzoyl substituent at the 4-position, an ethyl group at the 8-position, and a free carboxylic acid at the 3-position, with a molecular formula of C₁₇H₂₀Cl₂N₂O₄ and a molecular weight of 387.26 g/mol . The 1-oxa-4,8-diazaspiro[4.5]decane scaffold has been employed in the design of kinase inhibitors and G-protein coupled receptor modulators, though the specific biological activity of this compound remains unpublished at the time of compilation [1].

Why 4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by a Methyl or Propyl Analog


Within the 4-(3,5-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid series, the N-8 alkyl substituent (methyl, ethyl, propyl) directly modulates two critical drug-likeness parameters: lipophilicity (LogP) and topological polar surface area (TPSA) . The ethyl homolog (target compound) exhibits a measured LogP of 2.731 and a TPSA of 70.08 Ų, placing it at an optimal inflection point between the more polar methyl analog (predicted to possess lower LogP and potentially inadequate membrane permeability) and the more lipophilic propyl analog (predicted higher LogP, raising solubility and off-target promiscuity concerns) . Generic substitution between these N-alkyl variants is therefore inadvisable without experimental validation, as even small LogP shifts of ~0.5 units can alter passive permeability, metabolic stability, and plasma protein binding in lead optimization cascades . The following quantitative evidence section details the specific, measurable dimensions along which the ethyl derivative differentiates from its closest in-class alternatives.

Quantitative Differentiation Evidence: 4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Ethyl vs. Methyl vs. Propyl N-8 Homologs

The target compound (N-8 ethyl) displays a computed LogP of 2.731, as reported by the vendor Leyan . This value represents a deliberate balance between the methyl analog (CAS 1326808-66-5; C₁₆H₁₈Cl₂N₂O₄, MW 373.23) and the propyl analog (CAS 1326813-17-5; C₁₈H₂₂Cl₂N₂O₄, MW 401.3). While exact LogP values for the methyl and propyl congeners are not publicly available from the same computational pipeline, the structural increment from methyl → ethyl → propyl adds one methylene unit per step, which is expected to increase LogP by approximately 0.5 units per carbon based on the fragment constant method [1]. The ethyl analog thus occupies a lipophilicity window that is neither as polar as the methyl (which may limit passive membrane permeability) nor as hydrophobic as the propyl (which risks poor aqueous solubility and increased off-target binding).

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) as a Passive Permeability Discriminator

The target compound exhibits a TPSA of 70.08 Ų . This value is identical to the methyl and propyl analogs because the TPSA is dominated by the carboxylic acid and amide carbonyl oxygens, which are invariant across the N-8 alkyl series. However, when considered in combination with LogP, the TPSA value for the ethyl analog lies within the established threshold for oral absorption (TPSA < 140 Ų) and approaches the CNS penetration threshold (TPSA < 90 Ų for passive blood-brain barrier permeation) [1]. The ethyl group's contribution to molecular volume, without altering TPSA, provides favorable passive permeability characteristics relative to bulkier N-8 substituents such as benzyl (CAS 1326808-91-6; C₂₂H₂₂Cl₂N₂O₄, MW 449.3, which would increase molecular weight and rotational bond count without benefiting TPSA).

TPSA Membrane permeability Blood-brain barrier

Positional Isomer Differentiation: 3,5-Dichlorobenzoyl vs. 2,4-Dichlorobenzoyl Substitution

The target compound bears a 3,5-dichlorobenzoyl group at the 4-position of the spirocyclic scaffold. The positional isomer 4-(2,4-dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-99-6) is readily available from the same supplier network . Chlorine substitution pattern on the benzoyl ring is known to influence both electronic (Hammett σ) and steric parameters, which in turn affect target binding, metabolic stability, and CYP450 inhibition potential [1]. The 3,5-dichloro substitution pattern is symmetrical and meta-substituted, potentially offering enhanced metabolic stability by blocking para-hydroxylation, while the 2,4-dichloro pattern introduces ortho steric hindrance that may alter the conformational preference of the benzoyl group relative to the spirocyclic core.

Positional isomer Target selectivity Metabolic stability

Available Purity Grades: Quantifiable Quality Assurance for Reproducible Screening

The target compound is available at defined purity grades across multiple vendors: 95.0% (Fluorochem, F525701) , 97% (CheMenu, CM207793) , and 98% (Leyan, 1196829) . The methyl analog (CAS 1326808-66-5) is offered at 95.0% (CymitQuimica) , while the propyl analog (CAS 1326813-17-5) is listed at 97% (CheMenu) . For screening programs requiring material with ≤2% total impurities, the 98% grade from Leyan provides a quantifiable quality advantage over the standard 95% grade common to both the methyl and ethyl analogs, reducing the risk of false positives from impurity-driven assay interference.

Purity Quality control Reproducibility

Mono-Chloro Analog Comparison: Impact of Second Chlorine on Binding Potential

The target compound contains two chlorine atoms at the 3- and 5-positions of the benzoyl ring. The mono-chloro analog 4-(3-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-45-6; C₁₇H₂₁ClN₂O₄, MW 352.81) is commercially available . The second chlorine atom adds 34.45 g/mol to the molecular weight and introduces an additional halogen-bond donor site. In medicinal chemistry, halogen bonding between aromatic chlorine atoms and backbone carbonyl oxygens in protein binding pockets can contribute 0.5–1.5 kcal/mol to binding free energy per interaction [1]. The 3,5-dichloro pattern provides two symmetrical halogen-bond donor sites vs. one for the mono-chloro analog, theoretically doubling the potential for enthalpically favorable halogen-bonding interactions without increasing the number of rotatable bonds.

Halogen bonding Structure-activity relationship Ligand efficiency

Hazard Profile: Globally Harmonized System (GHS) Classification for Laboratory Handling Decisions

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) according to the Fluorochem Safety Data Sheet . The GHS signal word is 'Warning.' While hazard data for the direct methyl and propyl analogs are not publicly aggregated in a comparable format, the profile is consistent with the class of dichlorobenzoyl-substituted spirocyclic carboxylic acids. The presence of the free carboxylic acid functional group likely contributes to the irritation hazards (H315, H319), which may differ from ester prodrug forms of this scaffold that are not yet commercially available.

Safety GHS classification Laboratory handling

Application Scenarios for 4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Based on Quantitative Differentiation Evidence


Physicochemically Balanced Lead-like Screening for CNS and Oral Drug Targets

With a computed LogP of 2.731 and TPSA of 70.08 Ų, the compound occupies a favorable drug-likeness space for both oral absorption (TPSA < 140 Ų) and potential CNS permeability (TPSA < 90 Ų, LogP 1–3) . Screening libraries built around this scaffold should include the ethyl analog as the default N-8 substituent for primary screening, with methyl and propyl analogs reserved for focused SAR follow-up only after target engagement is confirmed. This approach minimizes the number of analogs screened while maximizing the probability of identifying a lead with acceptable passive permeability characteristics.

Halogen-Bonding-Enriched Fragment and Hit-to-Lead Libraries

The symmetrical 3,5-dichlorobenzoyl substitution pattern provides two meta-chlorine atoms capable of participating in halogen-bonding interactions with protein backbone carbonyls, theoretically contributing 0.5–1.5 kcal/mol per interaction [1]. The mono-chloro analog (CAS 1326812-45-6) offers only one such interaction site, while the 2,4-dichloro positional isomer (CAS 1326814-99-6) introduces an ortho-chlorine with altered geometry. For targets where halogen bonding has been identified as a key binding determinant (e.g., kinases, bromodomains), the 3,5-dichloro compound should be included in the screening deck alongside the mono-chloro and 2,4-dichloro isomers to systematically probe the halogen-bonding landscape .

High-Reproducibility Medium-Throughput Screening with 98% Purity Material

For medium-throughput screening (MTS) campaigns where assay reproducibility is paramount, the 98% purity grade (Leyan, Cat. 1196829) provides a quantifiable advantage over the 95% grade commonly available for the methyl analog . The 60% reduction in total impurities (2% vs. 5%) directly reduces the probability of false-positive hits arising from impurity-driven assay interference, which is particularly relevant for cell-based phenotypic screens where impurity cytotoxicity can confound activity interpretation. Procurement specifications should explicitly require ≥97% purity with HPLC trace documentation.

Metabolic Stability Prioritization via Symmetrical meta-Chlorine Blockade

The 3,5-dichloro substitution pattern blocks both meta positions of the benzoyl ring with chlorine atoms, eliminating the para position as a site for CYP450-mediated hydroxylation—a common metabolic soft spot for unsubstituted benzoyl groups [2]. While direct microsomal stability data for this compound are not publicly available, the structural rationale supports prioritizing the 3,5-dichloro analog over the mono-chloro or 2,4-dichloro isomers in programs where metabolic stability is a known liability of the chemotype. Procurement of all three positional isomers for parallel metabolic stability testing (e.g., human liver microsome assay) is recommended as part of the initial SAR exploration.

Quote Request

Request a Quote for 4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.